molecular formula C18H19N5O5 B10952849 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10952849
M. Wt: 385.4 g/mol
InChI Key: HDMCDBZZWGZDTN-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyrazole ring, an isoxazole ring, and a nitro group

Preparation Methods

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves several steps. The starting materials typically include 3,5-dimethyl-4-nitro-1H-pyrazole and 3-methoxyphenyl isoxazolecarboxamide. The synthetic route may involve the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Coupling Reaction: The pyrazole derivative is then coupled with the isoxazolecarboxamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole and isoxazole rings can also participate in binding interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds include:

    3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.

    3-Methoxyphenyl isoxazolecarboxamide: Another precursor used in the synthesis.

    N-(3-Methoxyphenyl)-5-methyl-3-isoxazolecarboxamide: A structurally related compound with similar functional groups.

The uniqueness of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-METHOXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H19N5O5/c1-10-17(23(25)26)11(2)22(20-10)9-15-12(3)28-21-16(15)18(24)19-13-6-5-7-14(8-13)27-4/h5-8H,9H2,1-4H3,(H,19,24)

InChI Key

HDMCDBZZWGZDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC(=CC=C3)OC)C)C)[N+](=O)[O-]

Origin of Product

United States

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